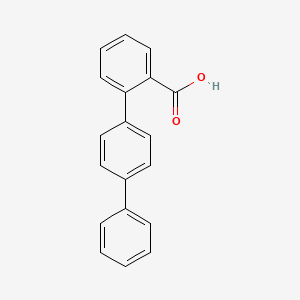

4-Biphenylbenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-phenylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O2/c20-19(21)18-9-5-4-8-17(18)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIAIQKTCVOCAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

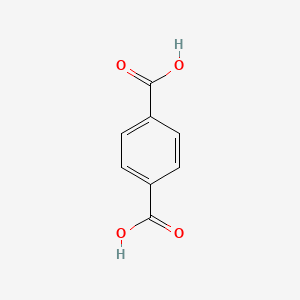

Thermodynamic Properties and Phase Behavior of 4-Phenylbenzoic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary

4-Phenylbenzoic acid (4-PBA), systematically known as biphenyl-4-carboxylic acid (CAS 92-92-2), is a highly versatile rigid-rod molecule that serves as a fundamental building block in materials science and medicinal chemistry. Characterized by a biphenyl core and a terminal carboxylic acid moiety, 4-PBA and its derivatives exhibit unique thermodynamic profiles governed by strong intermolecular forces.

This whitepaper provides an in-depth analysis of the thermodynamic properties, phase behaviors, and solubility characteristics of 4-PBA derivatives. By examining the causality between molecular structure and macroscopic thermodynamic behavior, this guide equips researchers with the mechanistic insights and validated protocols necessary for applications ranging from liquid crystal formulation to active pharmaceutical ingredient (API) development.

Core Thermodynamic Properties & Mechanistic Causality

The thermodynamic stability of 4-PBA derivatives is primarily dictated by two structural features:

-

The Rigid Biphenyl Core: Facilitates extensive π−π stacking interactions in the solid state.

-

The Carboxylic Acid Terminus: Drives the formation of highly stable, hydrogen-bonded dimers.

These synergistic interactions result in a high crystal lattice energy, which macroscopically manifests as elevated melting points, high enthalpies of vaporization, and low aqueous solubility[1][2].

Quantitative Thermodynamic Data

The following table summarizes the foundational thermodynamic and physicochemical properties of the parent compound, 4-PBA.

| Property | Value | Mechanistic Implication |

| Melting Point ( Tfus ) | 224 – 228 °C | High thermal stability due to strong H-bonded dimer networks and π−π stacking[2]. |

| Enthalpy of Vaporization ( ΔvapH∘ ) | ~65.4 kJ/mol | Significant energy required to disrupt intermolecular associations in the condensed phase[3]. |

| Vapor Pressure (25 °C) | 3.28×10−6 mmHg | Exceptionally low volatility, confirming the stability of the solid-state lattice[3]. |

| pKa | 4.19 | Typical for benzoic acids; ionization at physiological pH significantly alters thermodynamic solubility[3]. |

| LogP (Octanol/Water) | 3.54 | High lipophilicity driven by the hydrophobic biphenyl core[3]. |

Phase Behavior in Advanced Materials

The rigid, rod-like (calamitic) structure of 4-PBA makes it an excellent mesogen for liquid crystals. When doped into standard nematic hosts like 5CB (4-cyano-4'-pentylbiphenyl), 4-PBA derivatives extend the nematic temperature range significantly (e.g., from 35 °C to >50 °C) by altering the thermodynamic phase transition boundaries[4].

Furthermore, in the synthesis of Metal-Organic Frameworks (MOFs) such as NU-1000, 4-PBA is utilized as a thermodynamic modulator. Its specific binding enthalpy to oxo-Zr6 nodes controls the kinetic growth of the framework, preventing the formation of dense, misaligned phases and ensuring phase-pure crystalline topologies[5].

Structural Influence on Thermodynamic Solubility

In pharmaceutical development, the biphenyl-4-carboxylic acid moiety is frequently utilized to access solvent-filled binding pockets and enhance target affinity, such as in the design of PDE4 inhibitors[6] and intramolecular bivalent glues for targeted protein degradation (PROTACs)[7].

However, the thermodynamic cost of breaking the 4-PBA crystal lattice often results in poor aqueous solubility. For instance, advanced PDE4 inhibitors incorporating this moiety exhibit thermodynamic solubilities as low as 4 μ g/mL at 37 °C[6]. Overcoming this requires precise formulation strategies (e.g., micronization, amorphous solid dispersions, or salification) to decouple the dissolution rate from the thermodynamic solubility limit.

Causality between 4-PBA molecular structure, lattice energy, and phase behavior.

Validated Experimental Methodologies

To ensure scientific integrity, the determination of thermodynamic properties must rely on self-validating systems. Below are the field-proven protocols for evaluating 4-PBA derivatives.

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

Expertise Note: Kinetic solubility assays (like solvent-shift methods) are insufficient for 4-PBA derivatives due to their high lattice energy, which causes delayed precipitation. The shake-flask method ensures true thermodynamic equilibrium is reached.

Step-by-Step Workflow:

-

Preparation: Add an excess amount of the 4-PBA derivative (e.g., 10 mg) to a glass vial containing 1.0 mL of the target aqueous buffer (e.g., PBS, pH 7.4). Self-Validation: Visual confirmation of undissolved solid must remain throughout the experiment to guarantee saturation.

-

Equilibration: Seal the vial and agitate continuously at a controlled temperature (e.g., 37.0 ± 0.5 °C) for 48 to 72 hours. Causality: The extended timeframe is required to overcome the slow dissolution kinetics of the π−π stacked lattice.

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at the exact equilibration temperature to prevent temperature-gradient precipitation.

-

pH Verification: Measure the pH of the supernatant. Self-Validation: Because 4-PBA is ionizable ( pKa 4.19), dissolution may shift the buffer pH. If the pH shifts by >0.1 units, the buffer capacity is insufficient, and the test must be repeated.

-

Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV against a validated calibration curve.

Workflow for determining the true thermodynamic solubility of 4-PBA derivatives.

Protocol 2: Thermal Analysis via Differential Scanning Calorimetry (DSC)

Expertise Note: DSC is critical for identifying polymorphic transitions and mesophase formations (e.g., smectic/nematic phases) in 4-PBA liquid crystal derivatives prior to the isotropic melt.

Step-by-Step Workflow:

-

Sample Preparation: Accurately weigh 2.0 – 5.0 mg of the 4-PBA derivative into an aluminum DSC pan. Seal with a crimped lid.

-

Purge Gas: Establish a dry nitrogen purge at 50 mL/min to prevent oxidative degradation at high temperatures.

-

Thermal Program:

-

Heat from 25 °C to 250 °C at a slow heating rate of 5 °C/min.

-

Causality: A slow heating rate is imperative to resolve closely overlapping endothermic events, such as a crystal-to-nematic transition immediately followed by a nematic-to-isotropic transition.

-

-

Cooling Cycle: Cool the sample back to 25 °C at 5 °C/min to evaluate the reversibility of the phase transitions and the enthalpy of crystallization.

-

Data Analysis: Integrate the area under the endothermic peaks to calculate the Enthalpy of Fusion ( ΔfusH∘ ).

Conclusion

The thermodynamic properties of 4-Phenylbenzoic acid derivatives are a direct macroscopic reflection of their rigid, highly ordered molecular architecture. Whether engineering high-temperature nematic liquid crystals, modulating MOF topologies, or optimizing the bioavailability of targeted protein degraders, a rigorous understanding of 4-PBA's lattice energy, phase transitions, and thermodynamic solubility is essential for successful material and drug development.

References

-

NIST Chemistry WebBook. "Biphenyl-4-carboxylic acid, Phase change data." National Institute of Standards and Technology.1

-

Chem-Impex International. "4-Biphenylcarboxylic acid Properties." 2

-

ChemicalBook. "4-Biphenylcarboxylic acid(92-92-2) Physical and Chemical Properties." 3

-

ResearchGate. "Phase transitions in a nematic binary mixture." 4

-

Science.gov. "polymorphism crystal structures: Topics by Science.gov (NU-1000 MOF Synthesis)." 5

-

bioRxiv. "Targeted protein degradation via intramolecular bivalent glues." 7

-

ACS Publications. "4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors." 6

Sources

- 1. Biphenyl-4-carboxylic acid [webbook.nist.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Biphenylcarboxylic acid(92-92-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. polymorphism crystal structures: Topics by Science.gov [science.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

Photophysical characteristics of biphenyl acid derivatives

Photophysical Characteristics of Biphenyl Acid Derivatives: A Comprehensive Guide for Optoelectronics and Drug Development

Executive Summary

Biphenyl acid derivatives and their structural analogs are foundational scaffolds in modern photochemistry, bridging the gap between organic optoelectronics and targeted therapeutics. Characterized by a rigid, sterically tunable π-conjugated backbone, these molecules exhibit highly customizable photophysical properties, including tunable fluorescence, large Stokes shifts, and Aggregation-Induced Emission Enhancement (AIEE). This technical guide provides an in-depth mechanistic analysis of their photophysics, standardized experimental protocols for their characterization, and their emerging roles in drug development and bio-imaging.

Mechanistic Foundations of Biphenyl Photophysics

2.1. Push-Pull Dynamics and Intramolecular Charge Transfer (ICT) The photophysical behavior of biphenyl acid derivatives is heavily dictated by the electronic nature of their substituents. By pairing the electron-withdrawing carboxylic acid (or carboxamide) moiety with electron-donating groups (e.g., amines), researchers create "push-pull" fluorophores. Upon photoexcitation, these molecules undergo Intramolecular Charge Transfer (ICT). Extending the conjugation system within the biphenyl aniline moieties predictably lowers the energy of the excited state, resulting in a significant redshift of the emission maxima and enhanced quantum yields (1)[1].

2.2. The Antenna Effect in Lanthanide Sensitization Biphenyl carboxylic acids serve as exceptionally efficient sensitizers for luminescent lanthanide ions, such as Europium (Eu³⁺). Direct excitation of lanthanides is forbidden by Laporte rules, resulting in weak absorption. Biphenyl ligands overcome this via the "antenna effect"—absorbing UV light and transferring the energy from their triplet state (T1) to the emitting state of the metal. The positional isomerism of the carboxylic acid is critical: para-substituted isomers (e.g., 4-biphenylcarboxylic acid) exhibit a Hammett constant (σp) of approximately -0.01, indicating strong resonance electron donation. This optimal π-delocalization maximizes the ligand's charge-transfer character and facilitates highly efficient energy coupling to the Eu³⁺ center, significantly boosting the quantum yield (2)[2].

Caption: Energy transfer pathway (Antenna Effect) in biphenyl-sensitized lanthanide complexes.

Quantitative Photophysical Data Summary

The following table synthesizes key photophysical parameters of recently developed biphenyl acid and carboxamide derivatives across different solvent environments.

| Compound Class / Derivative | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Key Photophysical Feature |

| α-(N-Biphenyl)-2,2′-Bipyridines | THF | 200–400 | 443–505 | Up to 49.1% | Intense blue-to-green fluorescence, AIEE activity[1]. |

| 2-Arylazo-biphenyl-4-carboxamides | Acetone | ~350–400 | 513–549 | N/A | Green fluorescence; NO2 derivative shifts to 709 nm[3]. |

| [1,2,4]Triazolo[4,3-c]quinazolines | Toluene | ~350 | 420–486 | Up to 42.0% | Strong emission solvatochromism, tunable via substituents[4]. |

| Eu³⁺-4-Biphenylcarboxylic Acid | Solid State | 250–300 | 612 (Eu³⁺ ⁵D0→⁷F2) | 5.70% | Optimal π-delocalization enhancing the antenna effect[2]. |

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols outline self-validating systems for the synthesis and characterization of these derivatives.

4.1. Protocol: Microwave-Assisted Chemoselective Synthesis of Biphenyl Carboxamides Causality: Classical aminolysis of carboxylic acids requires harsh dehydrating agents and prolonged heating, often leading to thermodynamic degradation and poor yields. Microwave irradiation in the presence of DBU provides rapid, uniform dielectric heating, overcoming the activation energy barrier chemoselectively to yield pure target compounds in minutes (3)[3].

-

Preparation: Combine equimolar ratios of 3-oxo-2-arylhydrazonopropanals and acetoacetanilide in a microwave-safe vessel.

-

Solvent/Catalyst Addition: Add 1,4-dioxane as the microwave-absorbing solvent and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the base.

-

Irradiation: Subject the mixture to microwave irradiation (e.g., 300 W) for 3 minutes.

-

Isolation: Cool the mixture, precipitate the 4-arylazo-5-hydroxy-benzamide derivative using ice water, and recrystallize from ethanol to ensure optical purity prior to photophysical assay.

4.2. Protocol: Absolute Quantum Yield (QY) Determination Causality: Relative QY measurements (using standard dyes like Rhodamine) are highly susceptible to errors from refractive index mismatches and reabsorption. Utilizing an integrating sphere ensures that all emitted and scattered photons are captured, providing a self-validating, absolute metric—especially critical for solid-state biphenyl complexes[1].

-

Sample Preparation: Prepare a 10−5 M solution of the biphenyl derivative in a spectroscopic-grade solvent (e.g., THF or Toluene)[1].

-

Calibration: Calibrate the spectrofluorometer's integrating sphere using a blank solvent cuvette to establish the baseline scattering profile.

-

Measurement: Excite the sample at its longest wavelength absorption maximum. Record the emission spectrum and the scatter profile.

-

Calculation: The absolute QY is calculated automatically by the instrument software as the ratio of emitted photons to absorbed photons, effectively eliminating geometric and refractive artifacts.

Caption: Step-by-step workflow for the photophysical characterization of biphenyl acid derivatives.

Applications in Drug Development & Optoelectronics

5.1. Theranostics and Bio-Imaging The inherent fluorescence of biphenyl acid derivatives makes them exceptional candidates for theranostics (combined therapy and diagnostics). For example, α-(N-biphenyl)-substituted fluorophores have demonstrated unexpected Aggregation-Induced Emission Enhancement (AIEE). Unlike traditional dyes that suffer from aggregation-caused quenching (ACQ) in aqueous biological environments, AIEE-active biphenyls become highly emissive when aggregated, enabling high-contrast, wash-free cellular imaging and serving as sensitive probes for target detection[1]. Furthermore, salicylanilide derivatives (structurally related to biphenyl carboxamides) are FDA-approved scaffolds with potent antiviral and anti-inflammatory properties, providing a pathway to track drug localization in real-time.

5.2. Advanced Optoelectronic Materials Beyond biology, the extended π-conjugation and rigid planar structures of fused biphenyl derivatives (such as triazoloquinazolines) allow for precise tuning of molecular energy levels. This makes them highly suitable as donor-acceptor small molecules in Organic Light-Emitting Diodes (OLEDs) and as sensitive fluorescent probes for environmental monitoring, including the detection of nitroexplosives and heavy metal ions (4)[4].

References

- Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores.Molecules (NIH/PMC).

- Microwave-assisted chemoselective synthesis and photophysical properties of 2-arylazo-biphenyl-4-carboxamides

- Influence of the Monodentate Coordination of Biphenyl Carboxylic Acid Isomers on the Luminescent Properties of Mononuclear Europium Complexes.Crystals (MDPI).

- Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[1,2,4]Triazolo[4,3-c]quinazolines.MDPI.

Sources

- 1. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Microwave-assisted chemoselective synthesis and photophysical properties of 2-arylazo-biphenyl-4-carboxamides from hydrazonals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted [1,2,4]Triazolo[4,3-c]- and [1,2,4]Triazolo[1,5-c]quinazolines | MDPI [mdpi.com]

4-Biphenylbenzoic Acid in Supramolecular Chemistry: A Technical Guide to Crystal Engineering and Functional MOFs

Executive Summary

For researchers and drug development professionals operating at the intersection of materials science and physical chemistry, the design of predictable, highly ordered supramolecular architectures is paramount. 4-Biphenylbenzoic acid (also known as[1,1′-Biphenyl]-4-carboxylic acid or 4-BPCA)[1] has emerged as a foundational building block in crystal engineering. Its rigid biphenyl backbone and terminal coordinating groups make it an ideal ligand for synthesizing Metal-Organic Frameworks (MOFs), Hydrogen-Bonded Organic Frameworks (HOFs), and coordination polymers.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere structural descriptions. Here, we will dissect the causality behind the self-assembly of 4-BPCA derivatives, detail self-validating experimental workflows for MOF synthesis, and analyze their advanced applications in luminescent sensing.

The Chemical Profile and Causality of 4-BPCA

At its core, 4-Biphenylcarboxylic acid (CAS 92-92-2) consists of two phenyl rings linked by a single carbon-carbon bond, terminated by a carboxylic acid group[1]. In supramolecular chemistry, raw 4-BPCA is rarely used in isolation; it is typically functionalized at the 4'-position to create bimodal linkers.

Why use a biphenyl spacer?

-

Steric Rigidity: The elongated, rigid nature of the biphenyl core prevents the framework from collapsing upon solvent evacuation, maintaining high porosity.

-

Extended π -Conjugation: The delocalized π -electrons across the biphenyl system act as an efficient light-harvesting "antenna." This is a critical prerequisite for downstream applications in luminescent sensing[2].

-

Hydrophobic Cavities: The aromatic rings create a hydrophobic pore environment that selectively dictates host-guest interactions, which is highly advantageous for capturing specific organic molecules or active pharmaceutical ingredients.

Prominent functionalized derivatives include:

-

H3BPPA (4-phosphono-biphenyl-4'-carboxylic acid): Utilized for creating charge-assisted hydrogen-bonded networks[3].

-

Htbca / H2TBPC (4'-(1H-tetrazol-5-yl)-biphenyl-4-carboxylic acid): Features a tetrazole ring that provides multiple nitrogen coordination sites, ideal for capturing d10 transition metals like Cd(II) and Zn(II)[2][4].

Mechanistic Foundations of Self-Assembly

The transition from a 2D chemical structure to a 3D supramolecular framework relies on a delicate balance of covalent coordination and non-covalent stabilization.

Coordination Geometries and SBUs

When 4-BPCA derivatives are introduced to metal salts, they form Secondary Building Units (SBUs). For instance, reacting H2TBPC with Zn(II) yields binuclear M2L2 rings. The structural diversity of the resulting MOF is dictated by the metal's coordination geometry. Zn(II) and Cd(II) can adopt tetrahedral or octahedral geometries, driving the assembly of 2D networks (e.g., 4⋅82 topology) or 3D frameworks (e.g., PtS-type or rtl topologies)[2][4].

Non-Covalent Structural Stabilization

Coordination bonds alone do not guarantee framework stability. The biphenyl backbone facilitates intermolecular π

π stacking and C-H··· π interactions. Furthermore, when using phosphonate derivatives like H3BPPA, the system generates charge-assisted hydrogen bonds (e.g., between the deprotonated phosphonate-carboxylate and [Co(NH3)6]3+ cations). Because the H-bond donor and acceptor carry opposing ionic charges, these bonds are significantly stronger than neutral hydrogen bonds, locking the crystal lattice into a highly stable configuration[3].

Hierarchical self-assembly of 4-BPCA into functional Metal-Organic Frameworks.

Experimental Workflows: Synthesis and Validation

To ensure reproducibility and scientific integrity, the synthesis of 4-BPCA-based MOFs must be treated as a self-validating system. Below is the standardized protocol for synthesizing the luminescent coordination polymer [Cd(tbca)(H2O)]n [2].

Step-by-Step Solvothermal Protocol

-

Precursor Preparation: Dissolve 0.1 mmol of Htbca (ligand) and 0.2 mmol of Cd(NO3)2⋅4H2O (metal node) in a mixed solvent system of DMF and deionized water (typically 3:1 v/v).

-

Causality: DMF acts as a highly polar aprotic solvent that fully solubilizes the rigid biphenyl ligand, while water modulates the deprotonation rate of the tetrazole and carboxylate groups.

-

-

Solvothermal Heating: Seal the mixture in a Teflon-lined stainless steel autoclave and heat to 120 °C for 72 hours.

-

Causality: Solvothermal conditions allow the reversible breaking and forming of coordinate bonds. This thermodynamic control enables the system to correct "errors" in coordination, yielding defect-free crystals.

-

-

Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 2–5 °C/h.

-

Causality: Rapid cooling induces kinetic trapping, precipitating amorphous powders. Slow cooling ensures thermodynamic control, promoting the nucleation of X-ray diffraction-quality single crystals.

-

-

Harvesting & Washing: Filter the resulting block crystals and wash sequentially with DMF and ethanol to remove unreacted precursors from the pores.

The Self-Validation Loop

Before any functional testing, the material must be validated:

-

Single-Crystal X-ray Diffraction (SCXRD): Determines the exact atomic positions and topology (e.g., verifying the 3,6-connected rtl topology)[2].

-

Powder X-ray Diffraction (PXRD): Critical Step. The bulk powder must be analyzed and compared against the simulated pattern derived from SCXRD. This proves bulk phase purity and confirms the framework did not collapse during solvent washing.

-

Thermogravimetric Analysis (TGA): Confirms the thermal stability limits of the biphenyl framework before ligand decomposition occurs.

Standardized protocol for synthesizing and validating 4-BPCA-based luminescent sensors.

Quantitative Data: Structural Topologies and Performance

The versatility of 4-BPCA derivatives allows for the engineering of highly specific topologies tailored for distinct applications. The table below summarizes key quantitative and structural data from recent literature.

| Material / MOF | 4-BPCA Derivative Ligand | Metal Node | Structural Topology | Primary Application | Ref |

| [Cd(tbca)(H2O)]n | Htbca (Tetrazole-functionalized) | Cd(II) | 3D rtl network (3,6-connected) | Sensing of acidic amino acids (Aspartic/Glutamic acid) | [2] |

| [Zn(μ3−TBPC)(H2O)]n | H2TBPC (Tetrazole-functionalized) | Zn(II) | 2D 4⋅82 network | Luminescence & Thermal stability studies | [4] |

| [Cd(μ4−TBPC)(H2O)]n | H2TBPC (Tetrazole-functionalized) | Cd(II) | 3D PtS-type framework | Luminescence & Thermal stability studies | [4] |

| ⋅4H2O | H3BPPA (Phosphonate-functionalized) | Co(III) | Charge-assisted H-bonded network | Crystal engineering / Intermolecular interaction modeling | [3] |

| Zn-MOF-1 | 4-BPCA derivative | Zn(II) | 3D Supramolecular Framework | Highly sensitive Cr(VI) ( Cr2O72− ) sensing | [5] |

Advanced Applications: Luminescent Sensing

The most prominent application of 4-BPCA-based MOFs in modern analytical chemistry is their use as multi-responsive luminescent probes.

The Mechanism of Action: Because d10 metals like Zn2+ and Cd2+ lack unpaired electrons, they do not suffer from d-d transition energy losses. When the biphenyl backbone is excited by UV light, it undergoes Ligand-to-Metal Charge Transfer (LMCT).

When a target analyte—such as an acidic amino acid (e.g., aspartic acid)[2] or a heavy metal oxoanion (e.g., Cr2O72− )[5]—diffuses into the MOF's pores, it interacts with the framework. If the absorption spectrum of the analyte overlaps with the emission spectrum of the biphenyl ligand, Förster Resonance Energy Transfer (FRET) or Photoinduced Electron Transfer (PET) occurs. This intercepts the energy pathway, resulting in a highly sensitive, quantifiable quenching of the MOF's fluorescence.

For example, [Cd(tbca)(H2O)]n exhibits a highly specific quenching response to aspartic acid and glutamic acid, making it a viable, cost-effective alternative to complex chromatographic techniques for amino acid detection in biological or food samples[2].

Conclusion

4-Biphenylbenzoic acid and its derivatives represent a triumph of rational crystal engineering. By leveraging the rigid, π -conjugated biphenyl core, researchers can predictably synthesize MOFs with tailored pore sizes, robust thermal stability, and intense luminescent properties. For drug development professionals and materials scientists, adhering to strict, self-validating solvothermal protocols ensures that these supramolecular structures can transition from theoretical crystallographic curiosities to reliable, field-ready analytical sensors.

References

-

Charge-Assisted Hydrogen-Bonded Networks of NH4+ and [Co(NH3)6]3+ with the New Linker Anion of 4-Phosphono-Biphenyl-4′-Carboxylic Acid Source: MDPI URL:[Link]

-

Luminescent sensing for amino acids with a Cd-MOF based on 4'-(1H-tetrazol-5-yl)-biphenyl-4-carboxylic acid Source: Journal of Coordination Chemistry (Taylor & Francis) URL:[Link]

-

Construction of four d10 coordination polymers containing binuclear rings as building blocks from 4′-(2H-tetrazol-5-yl)biphenyl-4-carboxylic acid Source: Journal of Coordination Chemistry (Taylor & Francis) URL:[Link]

-

Supporting Information: An ultrastable zinc(II)-organic framework as a recyclable multi-responsive luminescent sensor for Cr(III) Source: The Royal Society of Chemistry (RSC) URL:[Link]

Sources

Role of 4-Phenylbenzoic acid as a ligand in coordination chemistry

An In-depth Technical Guide to 4-Phenylbenzoic Acid in Coordination Chemistry

Foreword

In the landscape of modern materials science and coordination chemistry, the selection of an organic linker is a critical decision that dictates the ultimate structure, and consequently, the function of the resulting material. Among the vast library of available ligands, 4-Phenylbenzoic acid (also known as 4-biphenylcarboxylic acid) has emerged as a cornerstone ligand for the construction of sophisticated coordination polymers and metal-organic frameworks (MOFs). Its unique combination of rigidity, length, and coordinating functionality provides a reliable platform for creating materials with tailored properties for applications ranging from luminescence to catalysis and advanced drug delivery. This guide provides a comprehensive overview of the fundamental coordination chemistry of 4-phenylbenzoic acid, detailing its structural versatility, the synthesis of its coordination compounds, and its role in pioneering new functional materials.

The Ligand: An Introduction to 4-Phenylbenzoic Acid

4-Phenylbenzoic acid (4-PBA) is an aromatic carboxylic acid featuring a biphenyl backbone.[1][2] This structure imparts a crucial set of characteristics that are highly desirable for the construction of crystalline framework materials. The rigid biphenyl unit provides a well-defined length and geometry, acting as a robust strut, while the terminal carboxylate group offers versatile coordination capabilities with a wide range of metal ions.[3]

The molecule's linearity and potential for π-π stacking interactions between the phenyl rings further influence the packing and dimensionality of the resulting coordination polymers.[4][5] These intrinsic properties make 4-PBA a superior choice compared to simpler ligands like benzoic acid for creating extended, porous structures.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₀O₂ | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| CAS Number | 92-92-2 | [6] |

| Appearance | Colorless needle-like crystals | [2] |

| Melting Point | 220-225 °C | [2][6] |

| Solubility | Insoluble in water; Soluble in alcohol and ether | [2] |

Coordination Chemistry: Modes of Metal Binding

The versatility of 4-phenylbenzoic acid in coordination chemistry stems primarily from the multiple ways its deprotonated form, 4-phenylbenzoate, can bind to metal centers. The carboxylate group can adopt several coordination modes, which in turn dictates the dimensionality and topology of the final supramolecular assembly.[7][8]

The primary coordination modes include:

-

Monodentate: One oxygen atom of the carboxylate group binds to a single metal center.

-

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring.

-

Bidentate Bridging: The two oxygen atoms of the carboxylate group bridge two different metal centers. This is a common mode in the formation of extended frameworks like MOFs.[9]

These varied binding options allow 4-PBA to connect metal ions or metal clusters into one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) frameworks.[10]

Figure 1: Common coordination modes of the carboxylate group.

Synthesis of Coordination Polymers and MOFs

The synthesis of crystalline materials from 4-PBA and metal salts is most commonly achieved through solvothermal or hydrothermal methods.[11] These techniques involve heating the reactants in a sealed vessel (e.g., a Teflon-lined autoclave) at temperatures above the solvent's boiling point. The elevated temperature and pressure facilitate the dissolution of reactants and promote the slow crystallization required to form high-quality, ordered frameworks.[11][12]

Experimental Protocol: Synthesis of a Representative Zn-based MOF

This protocol provides a generalized procedure for the solvothermal synthesis of a zinc-based MOF using 4-phenylbenzoic acid. The choice of zinc is illustrative, as it is known to form stable frameworks with carboxylate ligands.[12][13]

Materials and Reagents:

-

4-Phenylbenzoic acid (4-PBA)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

Solution Preparation: In a 20 mL glass vial, dissolve 1.0 mmol of 4-phenylbenzoic acid (198.2 mg) and 1.0 mmol of Zinc nitrate hexahydrate (297.5 mg) in 15 mL of DMF.

-

Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.

-

Reaction Setup: Transfer the solution into a 20 mL Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.

-

Heating: Place the autoclave in a programmable oven. Heat the mixture to 120°C over 2 hours and maintain this temperature for 48 hours.[12]

-

Cooling: Allow the autoclave to cool naturally to room temperature over a period of 12-24 hours. Slow cooling is critical for the formation of large, well-defined crystals.

-

Product Isolation: Open the autoclave and collect the crystalline product by filtration or decantation.

-

Washing: Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent trapped within the pores.

-

Activation: Dry the product under vacuum at a suitable temperature (e.g., 80-100°C) to remove the solvent molecules from the pores. This "activation" step is crucial for applications requiring porosity, such as gas storage or drug delivery.[14]

-

Characterization: Confirm the phase purity and crystallinity of the synthesized MOF using Powder X-ray Diffraction (PXRD) and compare the pattern to simulated patterns from single-crystal data if available. Thermogravimetric analysis (TGA) can be used to assess thermal stability.[14]

Figure 2: Generalized workflow for solvothermal MOF synthesis.

Applications in Functional Materials

The coordination polymers and MOFs constructed from 4-phenylbenzoic acid exhibit a range of functional properties driven by their unique structural and electronic characteristics.

Luminescence

One of the most prominent applications of 4-PBA-based frameworks is in the field of luminescent materials, particularly when lanthanide ions (Ln³⁺) are used as the metal nodes.[15] The aromatic biphenyl unit of the 4-PBA ligand is an effective chromophore, capable of absorbing UV light efficiently. This absorbed energy can then be transferred to the coordinated lanthanide ion (such as Eu³⁺ or Tb³⁺), which subsequently emits light at its own characteristic, sharp wavelengths. This process, known as the "antenna effect," is highly efficient because it circumvents the weak direct excitation of f-f transitions in lanthanide ions.[16] These materials are promising candidates for applications in chemical sensing, solid-state lighting, and bio-imaging.[17][18]

Figure 3: The antenna effect in lanthanide MOFs.

Catalysis

The ordered, porous nature of MOFs built from 4-PBA makes them attractive platforms for heterogeneous catalysis. Catalytic activity can arise from several features:

-

Open Metal Sites: Incomplete coordination of the metal centers can leave them accessible to substrate molecules.[9]

-

Functionalized Frameworks: The ligand itself can be modified to include catalytic groups.

-

Confinement Effects: The pores of the MOF can encapsulate reactants, influencing reaction selectivity and rates.

Coordination polymers of 4-PBA have been explored as catalysts for various organic transformations, including Knoevenagel condensations and cyanosilylation reactions.[19][20] The ability to recover and reuse these solid catalysts is a significant advantage over homogeneous systems.[20]

Drug Delivery

The high porosity and tunable pore sizes of MOFs make them excellent candidates for drug delivery systems.[12] Frameworks constructed from biocompatible metals (like Zn²⁺) and ligands such as 4-PBA can be loaded with therapeutic agents.[21][22] The drug molecules are stored within the MOF's pores and can be released in a controlled manner, often triggered by changes in the physiological environment, such as a drop in pH, which is characteristic of tumor microenvironments.[21] The large surface area allows for high drug loading capacities, and the framework can protect the drug from degradation before it reaches its target.[12]

Conclusion and Future Outlook

4-Phenylbenzoic acid has proven to be a remarkably effective and versatile ligand in the field of coordination chemistry. Its inherent structural rigidity and well-defined geometry have enabled the rational design and synthesis of a multitude of coordination polymers and MOFs with diverse topologies and functionalities. From creating highly luminescent materials for sensing and lighting to developing porous catalysts and advanced drug delivery vehicles, the applications of 4-PBA-based frameworks are both broad and impactful.

Future research will likely focus on developing multivariate MOFs, where 4-PBA is combined with other functionalized linkers to create even more complex and multifunctional materials.[22] The continued exploration of new metal-ligand combinations and synthesis methodologies will undoubtedly unlock further potential, solidifying the role of 4-phenylbenzoic acid as a pivotal building block in the future of materials science.

References

-

Commercial Availability and Technical Profile of 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid: A Guide for Researchers. Benchchem. 21

-

Lanthanide metal–organic frameworks based on the 4,4′-oxybisbenzoic acid ligand: synthesis, structures and physical properties. New Journal of Chemistry (RSC Publishing).

-

A 3-D Metal-Organic Framework Constructed with Manganese(ΙΙ), 4,4'-Oxybis(benzoic acid) and 2,2'-Biphenyl: Synthesis, Crystal Structure and Photoelectric Property Characterization. MDPI. 10

-

Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. MDPI. 17

-

Syntheses, structures and luminescent properties of decorated lanthanide metal-organic frameworks of (E)-4,4′-(ethene-1,2-diyl)dibenzoic acids. Scite. 18

-

An In-depth Technical Guide on the Presumed Crystal Structure of 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid. Benchchem. 23

-

Multifunctional Lanthanide-Based Metal–Organic Frameworks Derived from 3-Amino-4-hydroxybenzoate: Single-Molecule Magnet Behavior, Luminescent Properties for Thermometry, and CO2 Adsorptive Capacity. PMC. 24

-

Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. PMC. 7

-

Metal Organic Frameworks | Open Access Journals. Research and Reviews. 11

-

Coordination polymers for catalysis: enhancement of catalytic activity through hierarchical structuring. Chemical Communications (RSC Publishing).

-

Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Brieflands. 12

-

Luminescent Lanthanide Metal–Organic Frameworks | Request PDF. ResearchGate. 16

-

(PDF) Syntheses, Structures, Fluorescence and Heterogeneous Catalysis of Coordination Polymers with 4-Benzoimidazol- 1-yl-methyl Benzoic Acid and 2,2 -Dipyridine. ResearchGate. 19

-

Catalytic Activity of Zn(II) Coordination Polymer Based on a Cyclotriphosphazene-Functionalized Ligand for Removal of Organic Dyes. MDPI. 13

-

Phenyl 4-methylbenzoate. PMC - NIH. 4

-

Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. PMC. 22

-

Synthesis, Crystal Structure and Catalytic Activity of a 1D Chained Ca(II) Coordination Polymer with 3,5-Bis(4-pyridylmethoxy)benzoate Ligand. MDPI. 20

-

Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption. ResearchGate. 25

-

Synthesis and Characterization of a New Cu(II) Paddle-Wheel-like Complex with 4-Vinylbenzoate as an Inorganic Node for Metal–O. Semantic Scholar. 9

-

Coordination patterns of acids in complexes. (a) The coordination... | Download Scientific Diagram. ResearchGate. 8

-

(PDF) Phenyl 4-methylbenzoate. ResearchGate. 5

-

Synthesis, Crystal Structure, and Electrochemical Properties of an Isopolyoxovanadate Compound Modified Transition-Metal Complex Based on [V 4 O 12 ] 4 -. MDPI. 26

-

(PDF) Synthesis, crystal structures and properties of six new mixed ligand cobalt(II) 4-nitrobenzoates. ResearchGate. 27

-

(1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724. PubChem. 1

-

Unraveling the Structure-Property Axis: A Comparative Guide to Coordination Polymers of 4-Formylbenzoic Acid. Benchchem. 28

-

Luminescence and Magnetic Properties of Two Three-Dimensional Terbium and Dysprosium MOFs Based on Azobenzene-4,4′-Dicarboxylic Linker. MDPI. 29

-

Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. Dalton Transactions (RSC Publishing).

-

Biphenyl-4-carboxylic acid 95 92-92-2. MilliporeSigma. 6

-

Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions. New Journal of Chemistry (RSC Publishing).

-

Physiochemical characterization of metal organic framework materials: A mini review. PMC. 14

-

Exploring the coordination chemistry of bifunctional organoarsonate ligands: syntheses and characterisation of coordination polymers that contain 4-(1,2,4-triazol-4-yl)phenylarsonic acid. RSC Publishing.

-

Zn(II) cation-induced solution emission of 4-(4-(1,2,2-triphenylvinyl)phenyl)benzoic acid: Intuitionistic evidence of RIM mechanism | Request PDF. ResearchGate. 30

-

Luminescent sensing and photocatalytic degradation properties of an uncommon (4,5,5)-connected 3D MOF based on 3,5-di(3′,5′-dicarboxylphenyl)benzoic acid. RSC Publishing.

-

4-Phenylbenzoic acid. ChemBK. 2

-

Coordination Complexes and Ligands. Purdue University. 3

-

The influence of the crystal structure on aggregation-induced luminescence of derivatives of aminobenzoic acid. R Discovery. 31

-

Complex Ions and Ligands in Chemistry. LabXchange. 32

Sources

- 1. (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Coordination Complexes and Ligands [chemed.chem.purdue.edu]

- 4. Phenyl 4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ビフェニル-4-カルボン酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. rroij.com [rroij.com]

- 12. brieflands.com [brieflands.com]

- 13. mdpi.com [mdpi.com]

- 14. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multifunctional Lanthanide-Based Metal–Organic Frameworks Derived from 3-Amino-4-hydroxybenzoate: Single-Molecule Magnet Behavior, Luminescent Properties for Thermometry, and CO2 Adsorptive Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. scite.ai [scite.ai]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. discovery.researcher.life [discovery.researcher.life]

- 32. LabXchange [labxchange.org]

Methodological & Application

Synthesis of Metal-Organic Frameworks (MOFs) Using 4-Biphenylbenzoic Acid: An Application Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of metal-organic frameworks (MOFs) utilizing 4-biphenylbenzoic acid and its derivatives as organic linkers. Tailored for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights, field-proven experimental methodologies, and a thorough exploration of the underlying scientific principles.

Introduction: The Architectural Allure of 4-Biphenylbenzoic Acid in MOF Chemistry

Metal-organic frameworks are a class of crystalline porous materials constructed from the self-assembly of metal ions or clusters and organic ligands. The choice of the organic linker is paramount as it dictates the resulting topology, porosity, and functionality of the MOF. 4-Biphenylbenzoic acid, with its rigid biphenyl backbone and terminal carboxylate group, offers a unique combination of structural rigidity and coordination versatility. This molecular architecture is instrumental in the design of robust frameworks with tunable pore sizes and chemical environments, making them highly attractive for a range of applications, particularly in the biomedical field for drug delivery and catalysis.[1][2] The elongated nature of the biphenyl group, when compared to simpler linkers like terephthalic acid, can lead to the formation of larger pores within the framework, a desirable characteristic for encapsulating bulky drug molecules.

The carboxylate functional group readily coordinates with a variety of metal ions, forming stable metal-carboxylate clusters that act as secondary building units (SBUs).[3][4] The specific coordination modes of the carboxylate group, in conjunction with the geometry of the metal SBU, ultimately determine the dimensionality and network topology of the resulting MOF.[5] Understanding and controlling these interactions are key to the rational design and synthesis of functional MOF materials.

Core Synthesis Methodologies: A Comparative Overview

The synthesis of MOFs using 4-biphenylbenzoic acid and its analogues can be achieved through several methods, each with its own set of advantages and considerations. The most common techniques are solvothermal, hydrothermal, and microwave-assisted synthesis.[6][7][8]

| Synthesis Method | Typical Temperature | Typical Duration | Key Advantages | Considerations |

| Solvothermal | 80 - 180 °C | 12 - 72 hours | High crystallinity, good for single crystal growth | Long reaction times, use of organic solvents |

| Hydrothermal | 100 - 220 °C | 24 - 96 hours | "Green" solvent (water), can produce unique phases | Higher pressures, potential for ligand decomposition |

| Microwave-Assisted | 100 - 200 °C | 5 - 120 minutes | Rapid synthesis, uniform nucleation, smaller particle size | Requires specialized equipment, scalability can be a challenge |

Experimental Protocols: From Precursors to Porous Crystals

The following protocols provide detailed, step-by-step methodologies for the synthesis of MOFs using 4-biphenylcarboxylic acid derivatives. These are presented as representative examples and may require optimization based on the specific metal salt and desired MOF architecture.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF

This protocol is adapted from methodologies used for the synthesis of zinc-based MOFs with similar carboxylate linkers.[9]

Materials and Reagents:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

4-Biphenylbenzoic Acid

-

N,N-Dimethylformamide (DMF)

-

Ethanol (for washing)

Equipment:

-

20 mL Scintillation Vials or Teflon-lined Autoclave

-

Oven

-

Centrifuge

-

Magnetic Stirrer and Stir Bar

Step-by-Step Procedure:

-

Precursor Dissolution: In a 20 mL glass vial, dissolve 1.0 mmol of Zinc Nitrate Hexahydrate in 10 mL of DMF. In a separate vial, dissolve 1.0 mmol of 4-Biphenylbenzoic Acid in 10 mL of DMF. Gentle heating or sonication may be applied to aid dissolution.

-

Reaction Mixture Preparation: Combine the two solutions in a 20 mL Teflon-lined autoclave.

-

Solvothermal Reaction: Seal the autoclave and place it in a preheated oven at 120°C for 48 hours. The elevated temperature and pressure facilitate the deprotonation of the carboxylic acid and the coordination with the metal ions, leading to the formation of the MOF crystals.[10]

-

Cooling and Crystal Collection: After the reaction is complete, allow the autoclave to cool slowly to room temperature. The slow cooling rate is crucial for obtaining well-defined crystals. Collect the crystalline product by centrifugation.

-

Washing and Solvent Exchange: Decant the supernatant and wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. To remove the high-boiling DMF from the pores, immerse the crystals in ethanol for 24-48 hours, replacing the ethanol every 12 hours. This solvent exchange is a critical step for "activating" the MOF.[11]

-

Activation: After solvent exchange, dry the product under vacuum at 100-120°C for 12 hours to remove the residual ethanol from the pores, making the internal surface area accessible.

Causality Behind Experimental Choices:

-

Solvent (DMF): DMF is a high-boiling point solvent that can solubilize both the metal salt and the organic linker. At elevated temperatures, it can also decompose to generate dimethylamine, which can act as a base to deprotonate the carboxylic acid, facilitating the coordination reaction.[12]

-

Temperature and Time: The chosen temperature and reaction time are a balance between ensuring complete reaction and preventing the formation of undesirable, dense phases. Longer reaction times can sometimes lead to larger crystals.

Protocol 2: Microwave-Assisted Synthesis of a Manganese-based MOF

This protocol is based on the rapid synthesis of manganese MOFs using microwave irradiation.[13]

Materials and Reagents:

-

Manganese(III) Acetylacetonate (Mn(acac)₃)

-

4,4'-Biphenyldicarboxylic Acid (a representative dicarboxylic analogue)

-

N,N-Dimethylformamide (DMF)

Equipment:

-

Microwave Synthesis Reactor

-

Teflon Microwave Reaction Vessel with a Stir Bar

-

Centrifuge

Step-by-Step Procedure:

-

Precursor Mixture: In a Teflon microwave reaction vessel, combine 0.5 mmol of Manganese(III) Acetylacetonate and 0.5 mmol of 4,4'-Biphenyldicarboxylic Acid.

-

Solvent Addition: Add 15 mL of DMF to the vessel.

-

Microwave Synthesis: Seal the vessel and place it in the microwave reactor. Set the temperature to 160°C and the reaction time to 30 minutes. Microwave heating rapidly and uniformly heats the reaction mixture, leading to faster nucleation and crystal growth.[14]

-

Cooling and Product Collection: After the reaction, allow the vessel to cool to room temperature. Collect the resulting powder by centrifugation.

-

Washing and Activation: Wash the product with fresh DMF (3 x 10 mL) followed by a solvent exchange with a volatile solvent like ethanol or acetone. Dry the material under vacuum to activate it.

Causality Behind Experimental Choices:

-

Microwave Irradiation: Microwaves directly interact with the polar molecules in the reaction mixture, leading to rapid and efficient heating. This significantly reduces the reaction time compared to conventional solvothermal methods.[14][15]

-

Precursor Choice: Mn(acac)₃ is often used in microwave synthesis due to its good solubility in organic solvents and its thermal properties.[13]

Characterization of Synthesized MOFs

Proper characterization is essential to confirm the successful synthesis of the desired MOF and to evaluate its properties.

Key Characterization Techniques:

| Technique | Information Obtained |

| Powder X-Ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the synthesized material. The diffraction pattern is a unique fingerprint of the MOF's crystal structure.[16][17] |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the MOF and can provide information about the removal of solvent molecules during activation.[16] |

| Brunauer-Emmett-Teller (BET) Analysis | Measures the specific surface area and pore volume of the activated MOF, which are crucial parameters for applications like drug delivery and gas storage.[16][17] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the coordination of the carboxylate linker to the metal center by observing shifts in the C=O stretching frequencies.[16] |

| Scanning Electron Microscopy (SEM) | Visualizes the morphology and particle size of the MOF crystals. |

Application in Drug Delivery: A Focus on MOFs from Biphenyl Carboxylic Acids

MOFs synthesized from 4-biphenylbenzoic acid and its derivatives are promising candidates for drug delivery systems due to their potential for high drug loading capacities and controlled release.[1][2][18]

Key Advantages for Drug Delivery:

-

High Porosity and Surface Area: Allows for the encapsulation of a large amount of drug molecules within the pores.

-

Tunable Pore Size: The pore size can be tailored by modifying the length of the organic linker to accommodate different drug molecules.

-

Biocompatibility: The choice of biocompatible metals (e.g., Zn, Fe) and organic linkers is crucial for in vivo applications.

-

Controlled Release: Drug release can be triggered by various stimuli such as pH changes, temperature, or the presence of specific ions in the target environment.[19]

Drug Loading and Release Mechanisms:

Drugs can be loaded into MOFs either during the synthesis (in-situ encapsulation) or after the MOF has been synthesized and activated (post-synthetic modification).[19] Release is often governed by the diffusion of the drug out of the pores, which can be influenced by the interaction between the drug and the internal surface of the MOF. In some cases, the MOF framework itself can be designed to degrade under specific physiological conditions, leading to the release of the encapsulated drug.

Representative Drug Loading Data for Carboxylate-based MOFs:

| MOF System | Drug | Loading Capacity (wt%) | Release Conditions | Reference |

| Zinc-based MOF | Doxorubicin | ~33.7% | pH-dependent | [9] |

| Iron-based MIL-101 | Doxorubicin | ~24.5% | Alkaline aqueous solution | [20] |

| ZIF-8 | 5-Fluorouracil | up to 60% | pH-dependent | [19] |

Visualizing the Synthesis and Structure

Generalized MOF Synthesis Workflow

Caption: Schematic of linker coordination to a metal cluster SBU.

References

-

Chen, Z., et al. (2022). Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. Inorganic Chemistry, 61(3), 1569-1576. [Link]

-

Ahmad, Z., et al. (2023). A review on modified MOFs as CO2 adsorbents using mixed metals and functionalized linkers. Results in Chemistry, 5, 100806. [Link]

-

Hendon, C. H., et al. (2020). Soft Mode Metal-Linker Dynamics in Carboxylate MOFs Evidenced by Variable-Temperature Infrared Spectroscopy. Journal of the American Chemical Society, 142(44), 19291-19299. [Link]

-

Lappan, U. (2021). Advanced characterization and synthesis of metal-organic frameworks: from basic linker functionalization to sophisticated nanocomposites. Repository of Leibniz Universität Hannover. [Link]

-

Husain, A., et al. (2022). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). IntechOpen. [Link]

-

Hendon, C. H., et al. (2020). Soft Mode Metal-Linker Dynamics in Carboxylate MOFs. ChemRxiv. [Link]

-

Trickett, C. A., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), 51953. [Link]

-

Abdelbaset, M. S., et al. (2021). A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application. Oriental Journal of Chemistry, 37(4), 799-813. [Link]

-

Wikipedia. Metal–organic framework. [Link]

-

Hrehorova, E., et al. (2020). Microwave-Assisted Synthesis of Manganese Metal–Organic Framework and its Transformation to Porous MnO/Carbon Nanocomposite for Lithium-Sulfur Batteries. DIAL@UCLouvain. [Link]

-

Demel, J., et al. (2023). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. Inorganic Chemistry, 62(38), 15481-15490. [Link]

-

Innovation.world. Solvothermal Synthesis Of MOFs. [Link]

-

Tan, L., et al. (2021). Applications of Metal Organic Frameworks in Drug Delivery and Therapy. SciTePress. [Link]

-

Singh, R., et al. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK, 11(4), 519-541. [Link]

-

Iacomi, P., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Molecules, 27(8), 2543. [Link]

-

Gilday, A. C., et al. (2014). Hydrothermal Synthesis and Characterization of a Metal−Organic Framework by Thermogravimetric Analysis, Powder X‑ray Diffraction, and Infrared Spectroscopy. Journal of Chemical Education, 91(10), 1643-1646. [Link]

-

Mohammadi, N., et al. (2024). Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review. Langmuir. [Link]

-

Eddaoudi, M., et al. (2009). Microwave-Assisted Synthesis of Metal–Organic Frameworks. Dalton Transactions, (38), 7849-7851. [Link]

-

Hasani, M., et al. (2019). Hydrothermal Synthesis of a new Cd-MOF. Semantic Scholar. [Link]

-

Zhao, D., et al. (2018). Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers. Materials, 11(2), 244. [Link]

-

Kumar, A., et al. (2021). Hydrothermal synthesis of MOFs. Request PDF. [Link]

-

Mohammed, A. A., et al. (2023). Physiochemical characterization of metal organic framework materials: A mini review. Frontiers in Chemistry, 11, 1247313. [Link]

-

ResearchGate. Microwave-assisted synthesis of MOFs. [Link]

-

Dybtsev, D. N., et al. (2018). Metal-organic frameworks: structure, properties, methods of synthesis and characterization. Russian Chemical Reviews, 87(11), 1033-1056. [Link]

-

Zhu, D.-R., et al. (2014). Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. CrystEngComm, 16(5), 784-796. [Link]

-

Das, R., et al. (2023). The Properties of Microwave-Assisted Synthesis of Metal–Organic Frameworks and Their Applications. Magnetochemistry, 9(2), 34. [Link]

-

Shivachev, B. L., et al. (2014). Synthesis of MOFs from Zn,Cd,Ni-4-carboxyphenylboronic acid with DMF solvent. ResearchGate. [Link]

-

Das, R., et al. (2023). The Properties of Microwave-Assisted Synthesis of Metal–Organic Frameworks and Their Applications. ResearchGate. [Link]

-

Al-Khazraji, M. A., et al. (2025). Synthesis of MOFs and Characterization and Drug Loading Efficiency. Chemistry, 7(1), 10. [Link]

-

Li, Y., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Brieflands. [Link]

-

Li, Y.-Z., et al. (2012). A 3-D Metal-Organic Framework Constructed with Manganese(ΙΙ), 4,4'-Oxybis(benzoic acid) and 2,2'-Biphenyl: Synthesis, Crystal Structure and Photoelectric Property Characterization. Molecules, 17(9), 11103-11113. [Link]

Sources

- 1. Drug Delivery Applications of Metal-Organic Frameworks (MOFs) | IntechOpen [intechopen.com]

- 2. scitepress.org [scitepress.org]

- 3. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 4. Metal–organic framework - Wikipedia [en.wikipedia.org]

- 5. Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. ossila.com [ossila.com]

- 9. brieflands.com [brieflands.com]

- 10. innovation.world [innovation.world]

- 11. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dial.uclouvain.be [dial.uclouvain.be]

- 14. The Properties of Microwave-Assisted Synthesis of Metal–Organic Frameworks and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]

- 20. Applications of Metal-Organic Frameworks as Drug Delivery Systems [mdpi.com]

Esterification protocols for 4-Phenylbenzoic acid derivatives

Application Note: Advanced Esterification Protocols for 4-Phenylbenzoic Acid Derivatives

Introduction & Mechanistic Challenges

4-Phenylbenzoic acid (also known as biphenyl-4-carboxylic acid) is a highly privileged structural scaffold utilized in the design of liquid crystal mesogens, antifungal agents, and targeted pharmaceuticals 1. However, synthesizing esters from this building block presents unique physicochemical challenges. The extended π -conjugation and rigid planar structure of the biphenyl core significantly reduce its solubility in cold, non-polar organic solvents. Furthermore, the mild steric hindrance generated by the adjacent aromatic system can impede direct nucleophilic attack at the carbonyl carbon.

To overcome these barriers, researchers must select esterification protocols that balance reactivity, substrate sensitivity, and scalability. This guide details three field-proven methodologies, explaining the mechanistic causality behind each reagent choice to ensure robust, reproducible, and self-validating synthesis.

Workflow & Protocol Selection

Choosing the correct esterification route depends entirely on the nature of the target alcohol or alkylating agent. The decision matrix below outlines the optimal pathways based on substrate limitations.

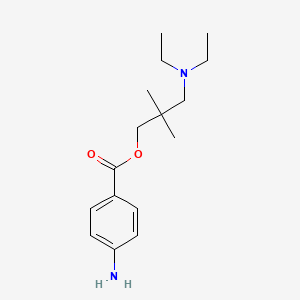

Fig 1: Decision matrix for selecting 4-phenylbenzoic acid esterification protocols.

Protocol A: Acid Chloride-Mediated Esterification

For robust, scalable synthesis, converting 4-phenylbenzoic acid to its corresponding acid chloride is the gold standard 2.

Mechanistic Causality : Thionyl chloride (SOCl₂) acts as both solvent and reactant, converting the carboxylic acid into 4-phenylbenzoyl chloride. This intermediate is highly electrophilic, easily overcoming the mild electronic deactivation of the biphenyl system 3. The reaction is driven forward entropically by the release of SO₂ and HCl gases. Pyridine is added during the coupling phase to act as an acid scavenger and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate 4.

Step-by-Step Methodology :

-

Chlorination : Suspend 4-phenylbenzoic acid (1.0 eq) in neat SOCl₂ (10.0 eq). Reflux at 80 °C for 1–2 hours. Self-Validation: The initial slurry will turn into a clear solution. The complete cessation of gas evolution indicates 100% conversion to the acid chloride.

-

Concentration : Remove excess SOCl₂ under reduced pressure at 90 °C to yield crude 4-phenylbenzoyl chloride.

-

Coupling : Dissolve the resulting acid chloride in anhydrous CH₂Cl₂ (0.2 M) at ambient temperature.

-

Activation : Add the target alcohol (1.0 eq) followed by pyridine (2.5 eq). Stir at room temperature for 12–72 hours depending on the steric bulk of the alcohol.

-

Workup : Dilute with 1 M HCl to neutralize excess pyridine. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Steglich Esterification (DCC/DMAP)

When coupling 4-phenylbenzoic acid with sensitive or sterically hindered alcohols, harsh acidic or chlorinating conditions must be avoided. The Steglich esterification provides a mild, room-temperature alternative 5.

Mechanistic Causality : N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming an O-acylisourea intermediate. However, this intermediate is prone to a deleterious O-to-N acyl migration, forming an unreactive N-acylurea. To prevent this, a catalytic amount of 4-Dimethylaminopyridine (DMAP) is introduced. DMAP is a superior nucleophile that rapidly attacks the O-acylisourea, generating an active acylpyridinium species that subsequently reacts with the alcohol, regenerating the DMAP catalyst.

Step-by-Step Methodology :

-

Solvation : Dissolve 4-phenylbenzoic acid (1.0 eq), the target alcohol (1.0 eq), and DMAP (0.1 eq) in anhydrous CH₂Cl₂ under a nitrogen atmosphere.

-

Activation : Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in CH₂Cl₂ dropwise.

-

Coupling : Allow the reaction to warm to room temperature and stir for 12–24 hours. Self-Validation: The precipitation of a dense white solid (dicyclohexylurea, DCU) provides immediate visual confirmation that the coupling reaction is proceeding successfully.

-

Workup : Filter the reaction mixture through a Celite pad to remove the insoluble DCU. Wash the filtrate with 0.5 M HCl, saturated NaHCO₃, and brine. Dry and concentrate for purification.

Protocol C: Base-Promoted Alkylation (Non-Fischer)

For the synthesis of simple alkyl esters (e.g., ethyl, propyl, decyl), reacting the carboxylic acid directly with an alkyl halide is highly efficient and avoids the equilibrium limitations and water-generation of traditional Fischer esterifications 1.

Mechanistic Causality : Triethylamine (Et₃N) deprotonates the carboxylic acid, generating a highly nucleophilic carboxylate anion. Acetone is utilized as a polar aprotic solvent; it poorly solvates the carboxylate anion, thereby enhancing its nucleophilicity and facilitating a rapid SN2 displacement on the alkyl halide.

Step-by-Step Methodology :

-

Deprotonation : Dissolve 4-phenylbenzoic acid (1.0 eq) in anhydrous acetone (0.1 M). Add Et₃N (4.0 eq) and stir for 15 minutes at room temperature.

-

Alkylation : Add the desired alkyl halide (1.0 eq) to the solution.

-

Reflux : Attach a reflux condenser and heat the mixture in an oil bath at 60 °C for 48 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly polar, UV-active carboxylic acid baseline spot and the emergence of a higher Rf product spot confirms conversion.

-

Workup : Evaporate the acetone under reduced pressure. Partition the residue between ethyl acetate and water, wash the organic layer with brine, dry, and purify.

Quantitative Data Summary

The following table synthesizes the expected performance metrics for each protocol, allowing researchers to benchmark their experimental yields and anticipate purification requirements.

| Protocol Strategy | Activation Mechanism | Optimal Substrate Scope | Typical Yield | Key Byproducts |

| Acid Chloride | Highly electrophilic acyl chloride via SOCl₂ | Robust primary/secondary alcohols; scalable industrial synthesis | 64% – 92% | SO₂ (gas), HCl (gas), Pyridinium chloride |

| Steglich (DCC/DMAP) | O-acylisourea to acylpyridinium transfer | Sensitive alcohols, complex secondary/tertiary alcohols | 75% – 90% | Dicyclohexylurea (DCU) |

| Base Alkylation | Carboxylate nucleophilic substitution ( SN2 ) | Primary alkyl halides (e.g., ethyl, decyl) | 62% – 95% | Triethylammonium halide |

Table 1: Comparative analysis of esterification protocols for 4-phenylbenzoic acid derivatives.

Sources

Application Note: Design, Synthesis, and Photophysical Optimization of Fluorescent Probes Using 4-Biphenylbenzoic Acid Scaffolds

Executive Summary

The development of highly selective and sensitive fluorescent probes is a cornerstone of modern molecular imaging, theranostics, and environmental sensing. Among the myriad of available chemical architectures, the 4-biphenylbenzoic acid (4-BPBA) and 4-biphenylcarboxylic acid (4-BPCA) scaffolds have emerged as privileged structures. This application note provides an authoritative guide on leveraging the unique structural rigidity and photophysical properties of biphenyl scaffolds to synthesize advanced fluorescent probes and coordination polymers.

Photophysical & Structural Rationale

The selection of a 4-BPBA scaffold is rarely arbitrary; it is driven by two distinct mechanistic advantages:

1. Conformational Adaptability and Target Affinity: In medicinal chemistry and probe design, the biphenyl core acts as a rigid hydrophobic spacer that minimizes the entropic penalty upon binding to target proteins. For instance, in the development of trimeric Prostate-Specific Membrane Antigen (PSMA) theranostic platforms, the biphenyl architecture strategically interacts with the aromatic binding pocket of PSMA while providing multiple conjugation sites for optimal pharmacophore arrangement, yielding exceptional binding affinities ( Ki = 0.11–0.60 nM) . Similarly, phenoxymethyl-biphenyl scaffolds have been successfully utilized to target PD-L1 in tumor tissues .

2. Intramolecular Charge Transfer (ICT) and Large Stokes Shifts: Photophysically, the biphenyl core exhibits a phenomenon critical for high-contrast imaging: a massive Stokes shift. In the ground state ( S0 ), steric hindrance between the ortho-hydrogens of the two phenyl rings forces a pre-twisted, non-planar conformation. Upon photon absorption, the molecule transitions to the Franck-Condon state. To minimize energy in the excited singlet state ( S1 ), the molecule undergoes rapid internal rotation around the central C–C single bond, adopting a nearly planar conformation. This planarization extends the π -conjugation and facilitates strong Intramolecular Charge Transfer (ICT) . Because this structural reorganization consumes energy, the subsequent radiative decay (fluorescence) occurs at a significantly longer wavelength. This large Stokes shift (often >100 nm) is vital for eliminating excitation back-scatter and self-quenching in biological samples .

Figure 1: Photophysical mechanism of 4-biphenylbenzoic acid probes highlighting ICT.

Synthetic Strategy & Workflow

The synthesis of 4-BPBA-derived probes relies on a highly modular, two-phase approach. Phase one involves constructing the substituted biphenyl core via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Phase two involves the activation of the carboxylic acid moiety to conjugate fluorophores, metal-chelators (for PET/SPECT), or targeting ligands. Furthermore, the 4-BPCA scaffold can be directly utilized as a ligand to self-assemble with metal salts (e.g., Zn(II)) to form highly sensitive fluorescent Coordination Polymers (CPs) .

Figure 2: Modular synthetic workflow for 4-biphenylbenzoic acid fluorescent probes.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the Substituted 4-BPBA Core via Suzuki-Miyaura Coupling

Causality Focus: The use of a biphasic solvent system (Toluene/EtOH/H 2 O) is critical. Water dissolves the inorganic base ( K2CO3 ), generating the hydroxide ions necessary to activate the boronic acid into a reactive boronate complex, which facilitates the transmetalation step. Strict degassing is mandatory to prevent the oxidative deactivation of the Pd(0) catalyst to Pd(II) by dissolved oxygen.

-

Preparation: In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv), 4-carboxyphenylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv).

-

Solvent Addition: Add a solvent mixture of Toluene/EtOH/H 2 O (ratio 2:1:1, 0.1 M concentration).

-

Degassing: Sparge the mixture with ultra-pure Argon for 15 minutes.

-

Catalyst Addition: Quickly add Pd(PPh3)4 (0.05 equiv) under a positive Argon stream.

-

Reaction: Heat the mixture to 85°C and stir for 12 hours.

-

Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the aryl halide and the appearance of a highly UV-active spot (under 254 nm) indicates successful coupling.

-

Workup: Cool to room temperature, acidify to pH 3 with 1M HCl (to protonate the carboxylic acid), extract with EtOAc ( 3×20 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Carboxylic Acid Activation and Bioconjugation

Causality Focus: Direct amidation of carboxylic acids is kinetically unfavorable. We utilize EDC·HCl and NHS to form an active ester. EDC creates an unstable O-acylisourea intermediate. If reacted directly with an amine, it can rearrange into an unreactive N-acylurea byproduct. Adding NHS rapidly converts this intermediate into a stable, highly amine-reactive NHS-ester, ensuring high conjugation yields.

-

Activation: Dissolve the purified 4-BPBA derivative (1.0 equiv) in anhydrous DMF. Add EDC·HCl (1.5 equiv) and NHS (1.5 equiv).

-

Incubation: Stir at room temperature for 2 hours under Argon.

-

Self-Validation Checkpoint: Take a 5 μ L aliquot, quench with 50 μ L methanol, and analyze via LC-MS. The presence of the methyl-ester mass confirms successful activation of the carboxylate.

-

Conjugation: Add the amine-functionalized targeting ligand or fluorophore (1.1 equiv) followed by DIPEA (3.0 equiv). Note: DIPEA ensures the attacking amine remains deprotonated and nucleophilic.

-

Completion: Stir overnight. Purify the final conjugate via Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Validate the final structure using HRMS and 1 H-NMR.

Protocol C: Photophysical Characterization and Sensing Assay

Causality Focus: To accurately measure quantum yields and evaluate the ICT state, solutions must be kept at extremely low concentrations. High concentrations lead to the "inner-filter effect" (self-absorption of emitted photons), which artificially quenches the fluorescence signal and distorts the emission spectrum .

-

Stock Preparation: Prepare a 1.0 mM stock solution of the synthesized probe in spectroscopic-grade DMSO.

-

Dilution: Dilute the stock into various solvents (cyclohexane, dioxane, ethanol, water) to achieve an Optical Density (OD) ≤0.05 at the chosen excitation wavelength.

-

Self-Validation Checkpoint: Measure the UV-Vis absorption spectrum at three different concentrations. A perfectly linear relationship between absorbance and concentration (Beer-Lambert Law) confirms the absence of π−π stacking or aggregation.

-

Emission Scanning: Excite the sample at its absorption maximum ( λmax ) and record the emission spectrum. Calculate the Stokes shift ( Δλ=λem−λex ).

-

Analyte Titration: For sensing applications (e.g., Hydrazine or Hg 2+ ), titrate increasing concentrations of the target analyte into the probe solution and record the fluorescence quenching (turn-off) or enhancement (turn-on) to determine the Limit of Detection (LOD) , .

Quantitative Data Presentation

The versatility of the biphenyl scaffold is reflected in its diverse applications, ranging from small-molecule environmental sensors to complex theranostic agents. The table below summarizes the photophysical and sensing performance of recently developed biphenyl-based probes.

| Probe Type / Scaffold | Target Analyte | Photophysical Mechanism | Stokes Shift (nm) | Quantum Yield ( Φ ) | Limit of Detection (LOD) / Affinity | Reference |

| Heterocyclic Fluorochrome (3g) | Hydrazine | Cyclization / Quenching | 129 nm | 0.87 | 1.1 μ M | |

| [ 68 Ga]Ga-PSMA-T3 (Trimeric) | PSMA (Prostate Cancer) | Theranostic (PET/Optical) | N/A | N/A | Ki = 0.11 nM | |

| Zn(II) Coordination Polymer 1 | Hg 2+ | Fluorescence Quenching | - | - | 0.221 μ M | |

| Zn(II) Coordination Polymer 2 | Nitrofurazone | Fluorescence Quenching | - | - | 0.960 μ M | |

| 4-BPCA (Solvatochromic) | Solvent Polarity | Excited-State ICT | > 100 nm | Solvent-dependent | N/A |

References

-

Biphenyl-Trimeric PSMA Theranostic Platform Enables PET Imaging and Optical Detection of Prostate Cancer. Journal of Medicinal Chemistry, 2024. URL:[Link]

-